N-(5-((5-氯噻吩-2-基)甲基)-1,3,4-噁二唑-2-基)-4-对甲苯磺酰丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and an oxygen atom), and a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide have been synthesized . The synthesis of these related compounds might involve reactions like nucleophilic substitution or condensation .Molecular Structure Analysis
The molecular structure of this compound likely involves a thiophene ring attached to an oxadiazole ring via a methylene (-CH2-) bridge. The tosyl group is likely attached to the oxadiazole ring .科学研究应用
抗癌潜力
具有1,3,4-噁二唑环的化合物已被积极研究其抗癌特性。具体来说,像5-(3-氯硫代苯基)-3-(4-三氟甲基苯基)-1,2,4-噁二唑这样的化合物已显示出作为凋亡诱导剂的潜力,对几种乳腺癌和结肠癌细胞系表现出活性。这些化合物有潜力阻止癌细胞在G(1)期,随后诱导凋亡,表明了癌症治疗的潜在途径(Zhang et al., 2005)。此外,其他相关化合物已展示出对各种癌细胞系的中等至优异的抗癌活性,暗示了在癌症治疗中更广泛的应用范围(Ravinaik et al., 2021)。
杀虫活性
1,3,4-噁二唑环结构也与显著的杀虫活性相关联。某些类似物已显示出对菜粉蝶等害虫的有效性,其中某些化合物在相对较低的浓度下达到高水平的活性。这表明这些化合物在农业环境中保护作物免受害虫侵害的潜在效用(Qi et al., 2014)。
抗微生物和抗菌特性
各种1,3,4-噁二唑衍生物已被合成并测试其抗微生物和抗菌活性。例如,某些化合物已显示出对诸如枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和肺炎克雷伯菌等细菌的显著活性。这些化合物中的1,3,4-噁二唑基团的存在似乎对其抗菌有效性至关重要,突显了它们在解决抗生素耐药问题中的潜力(Rai et al., 2009)。
光致发光和向列相行为
含有1,3,4-噁二唑基团的化合物展示出有趣的光致发光特性和向列相行为,这可能在光学器件的新材料开发或作为液晶显示器的一部分中应用。例如,某些衍生物已显示出强烈的吸收带和强烈的蓝色荧光发射,表明它们在光学应用中的潜在效用(Han et al., 2010)。
属性
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c1-12-4-7-14(8-5-12)28(24,25)10-2-3-16(23)20-18-22-21-17(26-18)11-13-6-9-15(19)27-13/h4-9H,2-3,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMIMXNNOHNFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。